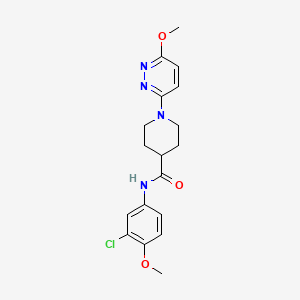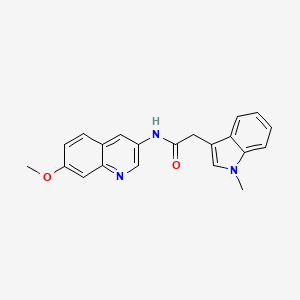![molecular formula C23H25N5O3 B14933654 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B14933654.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes benzimidazole and imidazolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of Benzimidazole Derivative: This step involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole derivative is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Formation of Imidazolidinyl Group: The imidazolidinyl group is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the benzimidazole and imidazolidinyl intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced imidazolidinyl derivatives.
Substitution: Alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and imidazolidinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]BUTANAMIDE
- N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PENTANAMIDE
Uniqueness
N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]-3-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]PROPANAMIDE is unique due to its specific combination of benzimidazole and imidazolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H25N5O3 |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H25N5O3/c29-21(24-14-12-20-25-17-8-4-5-9-18(17)26-20)11-10-19-22(30)28(23(31)27-19)15-13-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,24,29)(H,25,26)(H,27,31) |
InChI-Schlüssel |
SFYRTNPGWRZZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14933571.png)

methanone](/img/structure/B14933573.png)


![N-methyl-3-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B14933592.png)
![2-[1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B14933597.png)

![3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14933609.png)
![methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14933613.png)
![5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide](/img/structure/B14933618.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14933630.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B14933632.png)
![methyl 4-({N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycyl}amino)benzoate](/img/structure/B14933640.png)
